molecular formula C17H16BrNO5S B2910343 methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 865657-63-2

methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate

Cat. No. B2910343
CAS RN: 865657-63-2
M. Wt: 426.28
InChI Key: JUNQRVKWVBKDKX-UHFFFAOYSA-N
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Description

The compound contains a benzoxazin ring, which is a type of heterocyclic compound. It also has a sulfonyl group attached to a bromophenyl group. The presence of these groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazin ring, a sulfonyl group, and a bromophenyl group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The sulfonyl group is a good leaving group, and the bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzoxazin ring, the sulfonyl group, and the bromophenyl group. For example, the bromine atom could potentially increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could potentially interact with biological targets through the benzoxazin ring or the bromophenyl group .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety data for this compound might not be available .

Future Directions

The potential applications of this compound could be explored in various fields, such as medicinal chemistry, due to the presence of the benzoxazin ring and the bromophenyl group. Further studies could also investigate its physical and chemical properties, and its reactivity .

properties

IUPAC Name

methyl 2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5S/c1-23-17(20)10-13-11-24-16-5-3-2-4-15(16)19(13)25(21,22)14-8-6-12(18)7-9-14/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNQRVKWVBKDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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